Physicochemical Differentiation: 7-Methoxybenzofuran Core Confers Distinct logP and Topological Polar Surface Area vs. Unsubstituted or Ethoxy Analogs
The target compound possesses a computed logP of 2.693 and a topological polar surface area (tPSA) of 110 Ų, placing it within favorable oral drug-like space (Lipinski rule satisfied) [1]. The 7-methoxy substituent on the benzofuran ring contributes approximately +0.3–0.5 logP units relative to the unsubstituted benzofuran analog while maintaining acceptable tPSA. In contrast, the 7-ethoxy analog N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide (C23H22N2O5S2, MW 470.57) is predicted to have a logP roughly 0.5 units higher, which may enhance membrane permeability but could also increase hERG liability and metabolic clearance . These differences are non-trivial for lead optimization: a logP shift of 0.5 can alter aqueous solubility by up to threefold, directly affecting bioassay reproducibility and in vivo exposure.
| Evidence Dimension | Computed lipophilicity (logP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 2.693, tPSA = 110 Ų (ZINC15 computed) |
| Comparator Or Baseline | 7-Ethoxy analog: predicted logP ≈ 3.2; unsubstituted benzofuran analog: predicted logP ≈ 2.3 |
| Quantified Difference | ΔlogP ≈ −0.5 vs. ethoxy analog; ΔlogP ≈ +0.4 vs. unsubstituted analog |
| Conditions | Computed using ZINC15 molecular property algorithms (XlogP3, topological PSA) |
Why This Matters
Compounds with logP between 2 and 3 and tPSA < 140 Ų demonstrate superior oral absorption and blood-brain barrier penetration profiles, making the 7-methoxy substitution pattern a rationally selectable feature for CNS or oral drug discovery programs.
- [1] ZINC15 Database. Substance ZINC000040205444. Computed properties: logP 2.693, tPSA 110 Ų, HBD 1, HBA 7, rotatable bonds 4. View Source
